N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound features a complex tricyclic core with a sulfur-containing heterocycle (8λ⁶-thia), two amide linkages, and substituents including a 4-ethylphenyl acetamide group and a 2-methylphenylmethyl moiety. The 8,8-dioxo group suggests sulfone functionality, which enhances electronic stability and may influence binding interactions . Its synthesis likely involves multi-step reactions, including sulfonamide formation and cyclization, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-3-20-12-14-22(15-13-20)30-26(33)18-36-28-29-16-25-27(31-28)23-10-6-7-11-24(23)32(37(25,34)35)17-21-9-5-4-8-19(21)2/h4-16H,3,17-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRIYQSPRAPSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine and 2-methylbenzyl chloride, which undergo a series of reactions including nucleophilic substitution, cyclization, and oxidation to form the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to increase efficiency and scalability. Purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of the target molecule. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tricyclic sulfonamide derivatives. Key structural analogs include:
Table 1: Structural and Functional Comparison
*Calculated based on IUPAC names.
Key Findings:
The 2-methylphenylmethyl substituent may sterically hinder interactions compared to smaller groups (e.g., methyl in ), but its aromaticity could enable π-π stacking with biological targets. The 4-fluorophenylmethyl group in combines lipophilicity and metabolic resistance, while the hydroxymethyl in improves aqueous solubility but reduces blood-brain barrier penetration.
Bioactivity Trends: Chlorophenyl analogs (e.g., ) are often explored for antimicrobial or anticancer activity due to their electron-withdrawing properties, which stabilize sulfonamide bonds . Methoxy and hydroxymethyl groups (e.g., ) are associated with antioxidant or anti-inflammatory profiles, as seen in polyphenol-derived drugs .
Computational Insights :
- Molecular networking (cosine score analysis) and graph-based similarity metrics classify these compounds into clusters with shared fragmentation patterns, suggesting overlapping biological targets.
- Density Functional Theory (DFT) studies on analogous tricyclic sulfonamides reveal that substituents like ethyl or chloro alter electron distribution, affecting binding affinity to enzymes such as carbonic anhydrase .
Biological Activity
N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with notable biological activities attributed to its unique molecular structure. This article explores its synthesis, biological mechanisms, and potential applications in scientific research.
Molecular Structure and Properties
The compound features a tricyclic structure with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 544.7 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N4O3S2 |
| Molecular Weight | 544.7 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps requiring precise control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. The synthetic pathway typically includes:
- Formation of the Tricyclic Core : Utilizing appropriate precursors and reaction conditions.
- Functionalization : Introduction of the ethylphenyl and sulfanyl groups.
- Purification : Techniques such as chromatography to isolate the final product.
Biological Activity
The biological activity of this compound can be summarized as follows:
Mechanisms of Action :
- Antioxidant Activity : The compound exhibits significant antioxidant properties which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Research Findings :
Recent studies have indicated that this compound may interact with various biological targets including:
- Cell Signaling Pathways : Modulating pathways related to inflammation and cell proliferation.
- Antimicrobial Properties : Exhibiting activity against specific bacterial strains in vitro.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential using DPPH assay.
- Findings : The compound demonstrated a significant reduction in DPPH radical concentration indicating strong antioxidant activity.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effect on specific metabolic enzymes.
- Results : Showed IC50 values comparable to known inhibitors in the literature.
Potential Applications
Given its diverse biological activities, this compound holds promise for various applications including:
- Pharmaceutical Development : As a lead compound for developing new therapeutics targeting oxidative stress-related diseases.
- Research Tool : For studying enzyme functions and metabolic pathways in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
